

T-1-Mbhepa: A Theobromine Derivative Targeting VEGFR-2 in Cancer Therapy

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Compound of Interest

Compound Name: T-1-Mbhepa

Cat. No.: B12368519

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A novel semi-synthetic theobromine analogue, **T-1-Mbhepa**, has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. This discovery opens a new avenue for the development of targeted cancer therapies.

Researchers have designed and synthesized **T-1-Mbhepa**, demonstrating its significant potential in curbing tumor growth by inhibiting the signaling pathway crucial for the formation of new blood vessels that supply nutrients to cancerous tissues.

Chemical Structure and Properties

T-1-Mbhepa is a derivative of theobromine, a natural alkaloid found in cocoa beans. Its chemical structure, while not yet publicly available in major chemical databases under this specific identifier, is detailed in the primary research literature. The molecular formula of **T-1-Mbhepa** is $C_{25}H_{25}N_7O_4$, and it has a molecular weight of 487.51 g/mol.

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₅ N ₇ O ₄	[1]
Molecular Weight	487.51 g/mol	[1]
IC ₅₀ for VEGFR-2	0.121 ± 0.051 µM	[1]
Anti-proliferative IC ₅₀ (HepG2)	4.61 µg/mL	[1]
Anti-proliferative IC ₅₀ (MCF7)	4.85 µg/mL	[1]

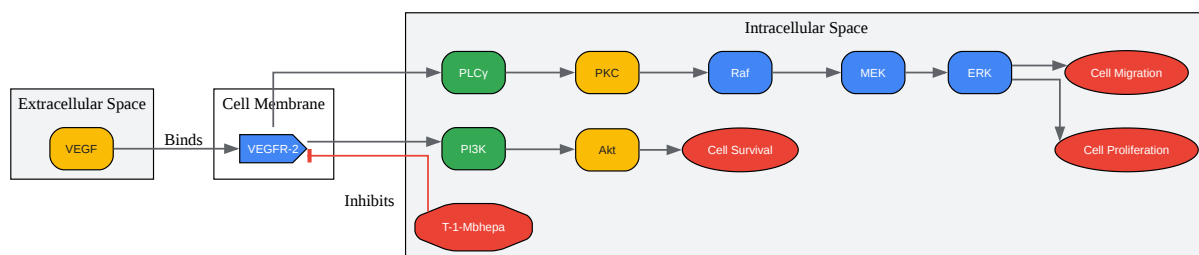
Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

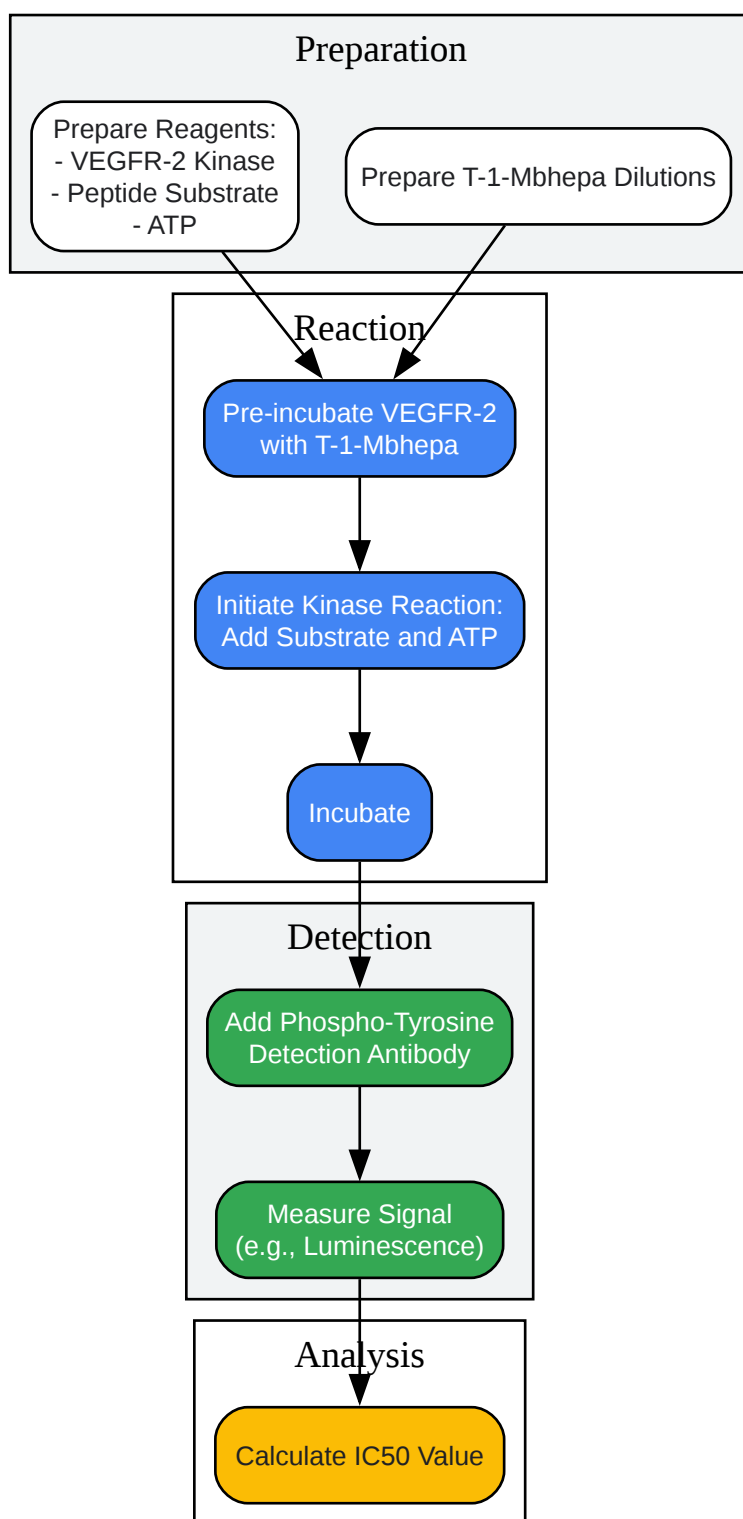
T-1-Mbhepa exerts its anti-cancer effects by targeting and inhibiting VEGFR-2, a receptor tyrosine kinase. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of intracellular signaling events that are fundamental for angiogenesis, the process of new blood vessel formation. By blocking this initial step, **T-1-Mbhepa** effectively halts the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.

The VEGFR-2 signaling pathway, upon activation by VEGF, primarily involves the autophosphorylation of the receptor, which then activates several key downstream effector molecules, including:

- Phospholipase C gamma (PLCγ): Leads to the activation of Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) pathway, promoting cell proliferation.
- Phosphoinositide 3-kinase (PI3K): This activates the Akt signaling pathway, which is crucial for cell survival and proliferation.

By inhibiting VEGFR-2, **T-1-Mbhepa** disrupts these critical pathways, thereby cutting off the tumor's blood supply and inhibiting its growth.





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References

- 1. Computer-assisted drug discovery (CADD) of an anti-cancer derivative of the theobromine alkaloid inhibiting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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